N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline is a hybrid organic compound featuring a benzimidazole-derived ylidene group conjugated with a 3-chloroaniline moiety. This structure combines the electron-rich aromatic system of benzimidazole with the electrophilic properties of the 3-chlorophenyl group, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
819858-05-4 |
|---|---|
Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-(3-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3/c15-10-4-3-5-11(8-10)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-9H,(H,17,18) |
InChI Key |
FPULQCPWBBLLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further reactions to introduce the chloroaniline group. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The resulting benzimidazole is then reacted with 3-chloroaniline under suitable conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.
Scientific Research Applications
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline involves its interaction with specific molecular targets and pathways. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing the compound to interact with biopolymers in living systems . This interaction can inhibit the activity of enzymes involved in various biological processes, leading to its antimicrobial, anticancer, and antiviral effects .
Comparison with Similar Compounds
N-(Benzimidazol-2-yl)-4-chloroaniline (CAS 24752-30-5)
- Structural Differences : The positional isomer of the target compound, with a chlorine atom at the para-position of the aniline ring instead of the meta-position.
- Synthesis : Prepared via condensation reactions between 4-chloroaniline and benzimidazole precursors, similar to methods described for 3-chloroaniline derivatives in and .
- Stability : Unlike 3-chloroaniline derivatives, para-substituted analogs exhibit greater stability during storage due to reduced steric hindrance and electronic effects .
- Applications : Used in the synthesis of kinase inhibitors and antimicrobial agents, leveraging the benzimidazole scaffold’s ability to interact with biological targets .
N-[(5-Bromo-1H-benzimidazol-2-yl)methyl]-3-chloroaniline (CAS 1178363-80-8)
- Structural Differences : Incorporates a bromine atom at the 5-position of the benzimidazole ring, enhancing steric bulk and altering electronic properties.
- Synthesis : Synthesized via nucleophilic substitution or coupling reactions involving 3-chloroaniline and brominated benzimidazole intermediates, as outlined in and .
- Reactivity : The bromine substituent increases susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .
N-(3-Chlorophenyl)benzo[d]oxazol-2-amine
- Structural Differences : Replaces the benzimidazole-ylidene group with a benzoxazole ring, altering hydrogen-bonding capacity and π-π stacking interactions.
- Synthesis : Microwave-assisted condensation of 3-chloroaniline with 2-chlorobenzoxazole (), achieving higher yields (70–80%) compared to traditional heating methods .
- Biological Activity : Demonstrates inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH), a target in antitubercular drug development .
Physicochemical and Toxicological Data Comparison
Key Research Findings
- Synthetic Challenges : The instability of 3-chloroaniline during storage and processing (e.g., hydrolysis to aniline under high temperatures) complicates the synthesis of its derivatives, necessitating immediate analysis post-synthesis .
- Environmental Impact : Microbial dechlorination of chloroanilines to aniline poses ecological risks, particularly in agricultural residues .
Biological Activity
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a benzimidazole moiety linked to a chloroaniline group. The synthesis typically involves the condensation of 3-chloroaniline with a suitable benzimidazole derivative, often utilizing various solvents and catalysts to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent, antimicrobial agent, and in other therapeutic applications.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 15 | Tubulin inhibition |
| Study B | MCF-7 | 10 | Apoptosis induction |
| Study C | A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity Data
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | Study D |
| S. aureus | 16 µg/mL | Study E |
| P. aeruginosa | 64 µg/mL | Study F |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzimidazole and aniline portions can significantly affect biological activity. For example, the presence of electron-withdrawing groups on the aniline ring enhances potency by increasing the compound's ability to interact with target biomolecules.
Case Studies
- Case Study on Anticancer Effects : A recent study demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through the mitochondrial pathway.
- Case Study on Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential for treating chronic infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
